
3'-Bromo-4'-fluoro-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative . It is a white to yellow solid and is also referred to as 3-bromo-4-fluoro-acetophenone .
Synthesis Analysis
The synthesis of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone can be achieved through the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone . It can also be prepared by the reaction of bromine on 2-hydroxy-4-nitroacetophenone in refluxing acetic acid .Molecular Structure Analysis
The molecular formula of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone is C8H6BrFO2 . Its molecular weight is 233.04 . The InChI code is 1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2 .Chemical Reactions Analysis
3’-Bromo-4’-fluoro-2-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .Physical And Chemical Properties Analysis
3’-Bromo-4’-fluoro-2-hydroxyacetophenone has a density of 1.7±0.1 g/cm3 . Its boiling point is 326.6±32.0 °C at 760 mmHg . The flash point is 151.3±25.1 °C . The exact mass is 231.953506 . The LogP value is 1.32 , and the vapour pressure is 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3’-Bromo-4’-fluoro-2-hydroxyacetophenone: is utilized in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their biological and pharmacological properties. For instance, the compound can be involved in the preparation of benzo[b]furans and thiophenes , which are known for their therapeutic potential .
Development of Anti-inflammatory Agents
The compound serves as a reactant in the creation of oxadiazolylindole derivatives . These derivatives exhibit anti-inflammatory, analgesic, and nitric oxide releasing activity, which can be crucial in the development of new anti-inflammatory drugs .
Synthesis of Valosin-Containing Protein Inhibitors
Another application is the synthesis of anilino-aryl-thiazoles . These molecules have shown inhibitory activity toward valosin-containing proteins, which play a role in protein degradation and are a target for cancer therapy .
Creation of Chalcones
The compound can be used to generate a series of 4’-fluoro-2’-hydroxychalcones through aldol condensation with substituted aldehydes. Chalcones have diverse biological activities and are studied for their anti-cancer, anti-inflammatory, and anti-microbial properties .
Mécanisme D'action
Safety and Hazards
3’-Bromo-4’-fluoro-2-hydroxyacetophenone is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOSRHMIZKCOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-fluoro-2-hydroxyacetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



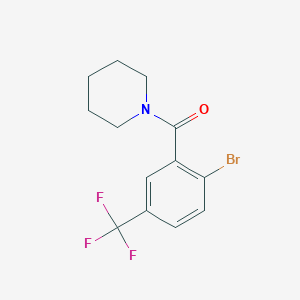
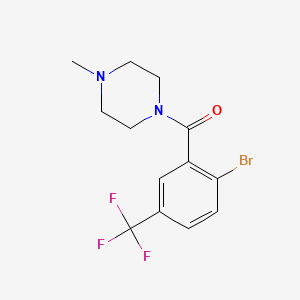
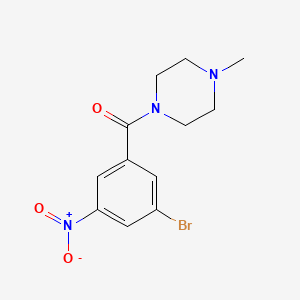



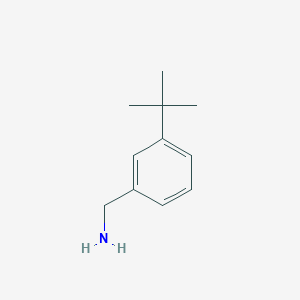
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
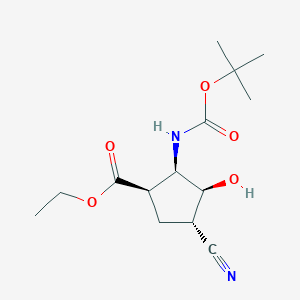
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)